molecular formula C10H12O4 B13623394 1-(Furan-2-yl)-5-methoxypentane-1,3-dione

1-(Furan-2-yl)-5-methoxypentane-1,3-dione

Cat. No.: B13623394
M. Wt: 196.20 g/mol
InChI Key: OMTIUQFWUHLTNX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-5-methoxypentane-1,3-dione is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-5-methoxypentane-1,3-dione typically involves the reaction of furan derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the condensation of furan-2-carbaldehyde with 5-methoxypentan-1,3-dione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The product is then purified through techniques like recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated furans or other substituted derivatives.

Scientific Research Applications

1-(Furan-2-yl)-5-methoxypentane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-yl)propan-1-one
  • 5-(Furan-2-yl)-1,3-dioxane
  • 2-(Furan-2-yl)ethanol

Uniqueness

1-(Furan-2-yl)-5-methoxypentane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both furan and methoxy groups in the molecule allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-(furan-2-yl)-5-methoxypentane-1,3-dione

InChI

InChI=1S/C10H12O4/c1-13-6-4-8(11)7-9(12)10-3-2-5-14-10/h2-3,5H,4,6-7H2,1H3

InChI Key

OMTIUQFWUHLTNX-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1=CC=CO1

Origin of Product

United States

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